Z-His-Gly-OH

Übersicht

Beschreibung

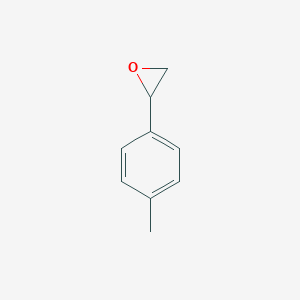

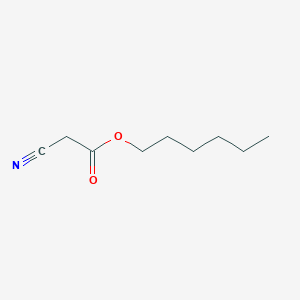

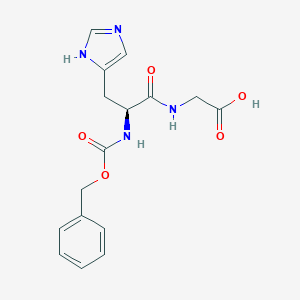

Z-His-Gly-OH is a compound with the molecular formula C16H18N4O5 . It is a type of dipeptide, which are molecules made up of two amino acids linked by a single peptide bond.

Synthesis Analysis

The synthesis of Z-His-Gly-OH and similar compounds often involves the protection and deprotection of selected functional groups. This leads to the exposure of the amino group at the N-terminus, the carboxyl group at the C-terminus, and the imidazole ring of histidine . The synthesis process also involves the use of coupling reagents and the optimization of various parameters such as time and temperature .

Molecular Structure Analysis

The molecular weight of Z-His-Gly-OH is 346.34 . The molecular structure of Z-His-Gly-OH includes an imidazole ring, which is a part of the histidine residue .

Chemical Reactions Analysis

Z-His-Gly-OH can undergo various chemical reactions. For instance, it can be used in the functionalization of Single Walled Carbon Nanotubes (SWNTs), which can enhance their sensing properties .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

Histidine-rich peptides (HRPs) and glycine- and histidine-rich peptides (GHRPs), such as Z-His-Gly-OH, have shown potential in combating pathogenic microorganisms . They can act as antimicrobial peptides (AMPs), which are highly sought after in human health challenges .

Cell-Penetrating Applications

Z-His-Gly-OH can also function as cell-penetrating peptides (CPPs). These peptides are capable of penetrating cells, which is a crucial property for delivering therapeutic agents .

Metal-Chelating Applications

Z-His-Gly-OH can act as metal-chelating peptides (MCPs). These peptides have the ability to coordinate essential or toxic metals, which is important in various biological processes .

Therapeutic Drug Applications

Z-His-Gly-OH has the potential to act as a therapeutic drug. Its properties as an AMP, CPP, and MCP make it an attractive target for research and the development of improved analogues, prodrugs, and peptide mimetic drugs .

Applications in Veterinary and Animal Food Industry

Z-His-Gly-OH can be used in the veterinary field and the animal food industry. Its antimicrobial properties can help in maintaining the health of animals and ensuring the safety of animal food products .

Applications in Cosmetics

The properties of Z-His-Gly-OH can be utilized in the cosmetics industry. For instance, its cell-penetrating properties can be used for delivering active ingredients in cosmetic products .

Applications in Agriculture, Forestry, and Gardening

Z-His-Gly-OH can also find applications in agriculture, forestry, and gardening. Its antimicrobial properties can help in protecting plants from pathogenic microorganisms .

Applications in Environmental Protection

Z-His-Gly-OH can contribute to environmental protection efforts. Its metal-chelating properties can be used in the removal of toxic metals from the environment .

In addition to these, Z-His-Gly-OH has also shown potential in the development of conductive hydrogels , which can be used in various applications such as wearable devices and health-monitoring systems . It’s clear that Z-His-Gly-OH is a versatile compound with a wide range of potential applications in scientific research.

Wirkmechanismus

Target of Action

Z-His-Gly-OH, also known as N-benzyloxycarbonylhistidylglycine, is a dipeptide that consists of histidine and glycine . The primary targets of Z-His-Gly-OH are likely to be peptide receptors, given its peptide nature . These receptors play crucial roles in various biological processes, including cell signaling and regulation .

Mode of Action

It is known that peptides generally interact with their target receptors through binding, which triggers a series of cellular responses . The histidine residue in Z-His-Gly-OH could potentially interact with metal ions, given its metal-chelating properties .

Biochemical Pathways

Peptides like z-his-gly-oh can influence various biochemical pathways depending on their target receptors . For instance, they can affect pathways related to cell signaling, immune response, and metabolism .

Pharmacokinetics

Peptides generally have predictable metabolism and are often metabolized into their constituent amino acids .

Result of Action

These effects can range from changes in cell signaling and regulation to modulation of immune response .

Action Environment

The action, efficacy, and stability of Z-His-Gly-OH can be influenced by various environmental factors. These factors can include pH, temperature, and the presence of other molecules or ions. For instance, the histidine residue in Z-His-Gly-OH could potentially interact with metal ions, which could influence its action .

Zukünftige Richtungen

Future research could focus on further exploring the biological activities of Z-His-Gly-OH and its derivatives. For instance, they could be used in assessing the influence of the various functional groups of the dipeptide on its important biological properties . Additionally, Z-His-Gly-OH could potentially be used in the development of novel therapeutics .

Eigenschaften

IUPAC Name |

2-[[(2S)-3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O5/c21-14(22)8-18-15(23)13(6-12-7-17-10-19-12)20-16(24)25-9-11-4-2-1-3-5-11/h1-5,7,10,13H,6,8-9H2,(H,17,19)(H,18,23)(H,20,24)(H,21,22)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMUKBPFKDIAQEY-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC2=CN=CN2)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CN=CN2)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-His-Gly-OH | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis-](/img/structure/B79241.png)